molecular formula C7H10ClNOS B13165848 3-Amino-1-(2-chlorothiophen-3-yl)propan-1-ol

3-Amino-1-(2-chlorothiophen-3-yl)propan-1-ol

Cat. No.: B13165848
M. Wt: 191.68 g/mol
InChI Key: NWOPVWILLJOGDB-UHFFFAOYSA-N
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Description

3-Amino-1-(2-chlorothiophen-3-yl)propan-1-ol is an organic compound with the molecular formula C₇H₁₀ClNOS. It is a derivative of thiophene, a sulfur-containing heterocyclic compound. This compound is primarily used for research purposes and has various applications in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-chlorothiophen-3-yl)propan-1-ol typically involves the reaction of 2-chlorothiophene with appropriate reagents to introduce the amino and hydroxyl groups. One common method involves the nucleophilic substitution of 2-chlorothiophene with an amine, followed by reduction to introduce the hydroxyl group .

Industrial Production Methods

The production involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-chlorothiophen-3-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-1-(2-chlorothiophen-3-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-chlorothiophen-3-yl)propan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(2-chlorothiophen-3-yl)propan-1-ol is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific research applications where thiophene derivatives are required .

Properties

Molecular Formula

C7H10ClNOS

Molecular Weight

191.68 g/mol

IUPAC Name

3-amino-1-(2-chlorothiophen-3-yl)propan-1-ol

InChI

InChI=1S/C7H10ClNOS/c8-7-5(2-4-11-7)6(10)1-3-9/h2,4,6,10H,1,3,9H2

InChI Key

NWOPVWILLJOGDB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1C(CCN)O)Cl

Origin of Product

United States

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